Methyl 3-(butylamino)benzoate

Description

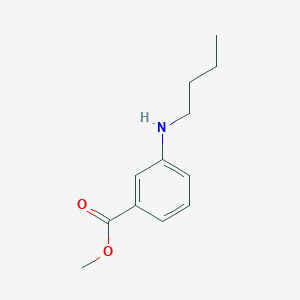

Methyl 3-(butylamino)benzoate (C₁₂H₁₇NO₂) is a benzoate ester derivative featuring a butylamino (-NH-C₄H₉) substituent at the 3-position of the aromatic ring. This structural modification introduces both lipophilic (butyl chain) and hydrophilic (amino group) properties, distinguishing it from simpler alkyl benzoates.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

methyl 3-(butylamino)benzoate |

InChI |

InChI=1S/C12H17NO2/c1-3-4-8-13-11-7-5-6-10(9-11)12(14)15-2/h5-7,9,13H,3-4,8H2,1-2H3 |

InChI Key |

GRQYGGUSFLWQDR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC=CC(=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(butylamino)benzoate typically involves a multi-step process. One common method includes the following steps:

Alkylation: The starting material, 3-nitrobenzoic acid, is first alkylated with butylamine to form 3-(butylamino)benzoic acid.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Esterification: Finally, the amino group is esterified with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(butylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(butylamino)benzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(butylamino)benzoate, particularly in its role as a local anesthetic, involves binding to the sodium ion channels on nerve membranes. This binding reduces the passage of sodium ions through the ion channel, thereby blocking the conduction of nerve impulses and achieving local anesthesia .

Comparison with Similar Compounds

Alkyl Benzoates

Key Compounds :

- Butyl Benzoate (C₁₁H₁₄O₂): Features a butyl ester group, enhancing lipophilicity.

| Property | Methyl 3-(Butylamino)Benzoate | Methyl Benzoate | Butyl Benzoate |

|---|---|---|---|

| Molecular Weight | ~207.27 (estimated) | 136.15 | 178.23 |

| Solubility | Moderate (polar solvents) | Low in water | Insoluble |

| Toxicity (LD50, rat) | Not reported | 1170 mg/kg | 2300 mg/kg |

| Key Functional Groups | Butylamino (-NH-C₄H₉) | None | Butyl ester |

However, its longer alkyl chain may enhance membrane permeability compared to Methyl Benzoate. Toxicity data for the target compound is unavailable, but Butyl Benzoate’s higher LD50 suggests alkyl chain length inversely correlates with acute toxicity in this class .

Amino-Substituted Benzoates

Key Compounds :

- 3-Methylbutyl 4-(Dimethylamino)Benzoate (C₁₅H₂₁NO₂): Contains a dimethylamino (-N(CH₃)₂) group.

- Methyl 4-(1H-Imidazol-1-YL)Benzoate (C₁₁H₁₀N₂O₂): Features an imidazole substituent.

| Property | This compound | 3-Methylbutyl 4-(Dimethylamino)Benzoate | Methyl 4-(1H-Imidazol-1-YL)Benzoate |

|---|---|---|---|

| Molecular Weight | ~207.27 | 247.34 | 202.21 |

| Substituent Position | 3-position | 4-position | 4-position |

| Reactivity | Primary amine | Tertiary amine | Heterocyclic |

Analysis :

- Positional Effects : Substituent position (3- vs. 4-) influences electronic distribution. The 3-position in the target compound may sterically hinder interactions compared to 4-substituted analogs.

- Amino Group Reactivity: The primary amine in this compound is more nucleophilic than the tertiary dimethylamino group, making it prone to reactions like acylation or Schiff base formation. In contrast, the imidazole group in Methyl 4-(1H-Imidazol-1-YL)benzoate offers coordination sites for metal binding .

Functionalized Benzoates

Key Compounds :

- Methyl 4-(Trifluoromethyl)Benzoate (C₉H₇F₃O₂): Contains an electron-withdrawing CF₃ group.

- Methyl 3-(Cyanomethyl)Benzoate (C₁₀H₉NO₂): Features a cyano (-CN) substituent.

| Property | This compound | Methyl 4-(Trifluoromethyl)Benzoate | Methyl 3-(Cyanomethyl)Benzoate |

|---|---|---|---|

| Electronic Effect | Electron-donating (NH-C₄H₉) | Electron-withdrawing (CF₃) | Electron-withdrawing (CN) |

| Applications | Drug intermediates | Fluorinated polymers | Agrochemicals |

Analysis :

- The electron-donating butylamino group stabilizes the benzene ring via resonance, contrasting with the electron-withdrawing effects of CF₃ or CN groups. This difference impacts reactivity; for example, this compound may undergo electrophilic substitution more readily than its CF₃ or CN analogs.

- Market data for Methyl 3-(cyanomethyl)benzoate () highlights its industrial demand, suggesting that the target compound’s amino group could similarly expand its utility in niche sectors like prodrug synthesis .

Q & A

Q. What synthetic methodologies are recommended for the preparation of Methyl 3-(butylamino)benzoate, and how can reaction efficiency be optimized?

this compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting methyl 3-bromobenzoate with butylamine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) facilitates substitution. Monitoring reaction progress via TLC or HPLC ensures completion. Optimizing molar ratios (e.g., 1:1.2 substrate:amine) and temperature (80–100°C) improves yield . Purification via column chromatography (silica gel, ethyl acetate/hexane) removes byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

- ¹H/¹³C NMR : The butylamino group’s NH proton appears as a broad singlet (~δ 2.5–3.5 ppm), while the methyl ester resonates as a sharp singlet (~δ 3.8–4.0 ppm). Aromatic protons show splitting patterns consistent with meta-substitution .

- IR Spectroscopy : Confirm the ester carbonyl (C=O, ~1700–1750 cm⁻¹) and secondary amine (N–H, ~3300–3500 cm⁻¹).

- Mass Spectrometry (MS) : The molecular ion peak ([M+H]⁺) should match the molecular weight (e.g., 207.27 g/mol for Methyl 4-(butylamino)benzoate, a structural analog) .

Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound, and what challenges might arise?

Single crystals can be grown via slow evaporation from a solvent mixture (e.g., ethanol/water). Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL ( ) resolves bond lengths and angles. Challenges include poor crystal quality due to the compound’s flexibility; adding a co-solvent (e.g., DMSO) or lowering evaporation rates may improve results .

Q. What solvent systems are optimal for studying the solubility and stability of this compound in various conditions?

Test solubility in DMSO, methanol, and chloroform using UV-Vis spectroscopy (λmax ~260–280 nm). Stability studies (e.g., pH 3–9, 25–40°C) monitored via HPLC can identify degradation products. For aqueous systems, use buffered solutions with <1% organic cosolvent to maintain solubility .

Q. How can chromatographic methods (HPLC, GC) be validated for quantifying this compound in complex mixtures?

Develop a reverse-phase HPLC method with a C18 column, mobile phase (acetonitrile/water + 0.1% formic acid), and UV detection (260 nm). Validate linearity (R² > 0.995), precision (RSD < 2%), and recovery (>95%) using spiked samples. For GC-MS, derivatize the amine group (e.g., with BSTFA) to enhance volatility .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO/LUMO energies, electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites (e.g., amine NH as a nucleophile, ester carbonyl as electrophilic). Basis sets like 6-311+G(d,p) improve accuracy for non-covalent interactions ( ). Compare results with experimental NMR/IR data to validate models .

Q. What strategies resolve contradictions in experimental vs. computational NMR chemical shifts for this compound?

Discrepancies often arise from solvent effects or conformational flexibility. Simulate NMR shifts using software (e.g., Gaussian) with explicit solvent models (e.g., PCM for DMSO). Perform dynamic averaging over low-energy conformers (via molecular dynamics) to match observed splitting patterns .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced biological activity?

Systematically modify the butyl chain (e.g., branching, fluorination) or ester group (e.g., replace methyl with ethyl). Assess changes in lipophilicity (logP), hydrogen-bonding capacity, and steric effects via QSAR models. Biological assays (e.g., enzyme inhibition) can correlate structural features with activity .

Q. What mechanistic insights can kinetic isotope effects (KIEs) provide about the hydrolysis of this compound?

Compare hydrolysis rates of protiated vs. deuterated esters (e.g., methyl-d₃ ester). A primary KIE (k_H/k_D > 1) suggests rate-limiting nucleophilic attack at the carbonyl. Secondary KIEs (e.g., α-deuteration) probe transition-state hybridization changes. Conduct experiments in buffered D₂O to isolate solvent isotope effects .

Q. How do crystallographic disorder and twinning affect the refinement of this compound’s crystal structure, and how can these be mitigated?

Disorder in the butyl chain or ester group requires multi-position occupancy modeling in SHELXL ( ). Twinning (e.g., via merohedral twinning) is resolved using TWINABS for data scaling. High-resolution data (≤0.8 Å) and low-temperature measurements (100 K) reduce thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.